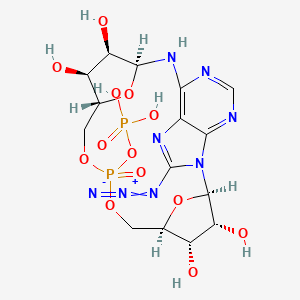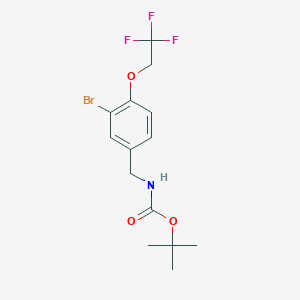
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate: is an organic compound with the molecular formula C13H15BrF3NO3 It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and a trifluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate typically involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to yield the desired carbamate product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
- Substitution reactions yield various substituted benzylcarbamates.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of interactions with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The trifluoroethoxy group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate
Comparison:
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate shares a similar trifluoromethoxy group but differs in the position of the substituents on the benzene ring.
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate features a cyclohexyl ring instead of a benzene ring, leading to different chemical properties and reactivity.
- tert-Butyl (2-bromo-4-fluorophenyl)carbamate contains a fluorine atom instead of a trifluoroethoxy group, which affects its electronic properties and interactions with biological targets.
The uniqueness of tert-Butyl 3-bromo-4-(2,2,2-trifluoroethoxy)benzylcarbamate lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17BrF3NO3 |
|---|---|
Peso molecular |
384.19 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-7-9-4-5-11(10(15)6-9)21-8-14(16,17)18/h4-6H,7-8H2,1-3H3,(H,19,20) |
Clave InChI |
UVJVSXYBYRRZHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OCC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


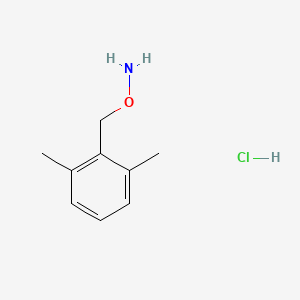

![Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
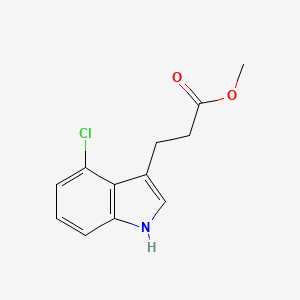
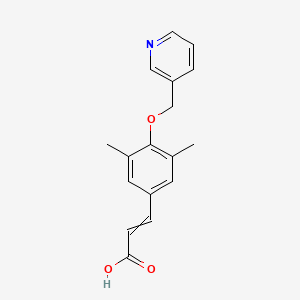
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
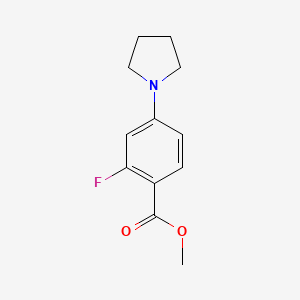
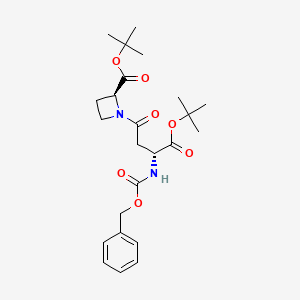
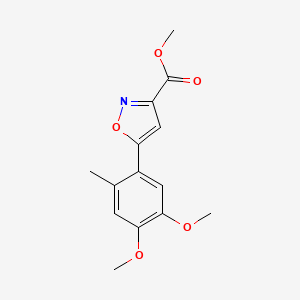
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
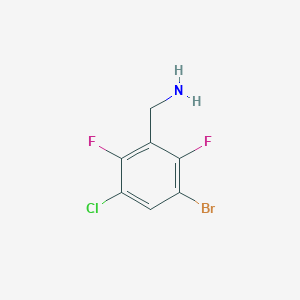

![Pyrrolo[1,2-b]pyridazine-7-carbonitrile](/img/structure/B13716818.png)
